molecular formula C10H9ClN2O3 B11871898 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one

2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11871898
M. Wt: 240.64 g/mol
InChI Key: IBFOBLQSEHVSIQ-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of chlorine and methoxy groups attached to the quinazolinone core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4,6-dimethoxybenzoic acid with phosphoryl chloride (POCl3) to form the quinazolinone core, followed by chlorination using thionyl chloride (SOCl2) to introduce the chlorine atom at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinazolinone derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the quinazolinone core .

Scientific Research Applications

2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinazolin-4(3H)-one: Lacks the methoxy groups present in 2-Chloro-5,7-dimethoxyquinazolin-4(3H)-one.

    5,7-Dimethoxyquinazolin-4(3H)-one: Lacks the chlorine atom at the 2-position.

    2,5,7-Trichloroquinazolin-4(3H)-one: Contains additional chlorine atoms compared to this compound.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its utility in various scientific research applications.

Properties

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64 g/mol

IUPAC Name

2-chloro-5,7-dimethoxy-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O3/c1-15-5-3-6-8(7(4-5)16-2)9(14)13-10(11)12-6/h3-4H,1-2H3,(H,12,13,14)

InChI Key

IBFOBLQSEHVSIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)NC(=N2)Cl

Origin of Product

United States

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